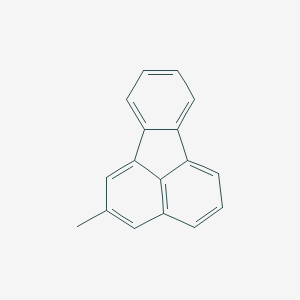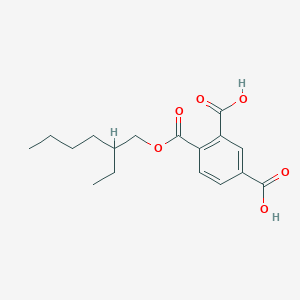
1(or 2)-(2-Ethylhexyl) trimellitate
Vue d'ensemble
Description
1(or 2)-(2-Ethylhexyl) trimellitate is an ester of trimellitic acid, which is also known as 1,2,4-benzenetricarboxylic acid. This compound is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It is known for its excellent performance in high-temperature applications and its ability to provide flexibility and durability to PVC materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1(or 2)-(2-Ethylhexyl) trimellitate is synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Trimellitic anhydride+3(2-ethylhexanol)→1(or 2)-(2-Ethylhexyl) trimellitate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to remove the water formed during the reaction. This helps drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1(or 2)-(2-Ethylhexyl) trimellitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield trimellitic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce trimellitic acid and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the 2-ethylhexyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Trimellitic acid and 2-ethylhexanol.
Oxidation: Trimellitic acid and other oxidation products.
Substitution: Various substituted trimellitates depending on the nucleophile used.
Applications De Recherche Scientifique
1(or 2)-(2-Ethylhexyl) trimellitate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential effects on biological systems, including its biocompatibility and toxicity.
Medicine: Studied for its potential use in medical devices and drug delivery systems due to its flexibility and stability.
Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and films, due to its excellent plasticizing properties.
Mécanisme D'action
The primary mechanism by which 1(or 2)-(2-Ethylhexyl) trimellitate exerts its effects is through its role as a plasticizer. By incorporating into the polymer matrix, it reduces the intermolecular forces between polymer chains, increasing their mobility and resulting in a more flexible material. This effect is particularly important in high-temperature applications where maintaining flexibility is crucial.
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.
Diisononyl phthalate (DINP): A phthalate plasticizer with a longer carbon chain, providing different flexibility and durability characteristics.
Di(2-ethylhexyl) adipate (DEHA): A plasticizer with a different ester backbone, offering unique properties in terms of flexibility and temperature resistance.
Uniqueness: 1(or 2)-(2-Ethylhexyl) trimellitate is unique in its ability to provide excellent high-temperature performance and durability compared to other plasticizers. Its trimellitate backbone offers distinct advantages in terms of stability and resistance to degradation, making it a preferred choice for applications requiring long-term performance under harsh conditions.
Propriétés
IUPAC Name |
4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVWKYYIPGEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68735-92-2 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
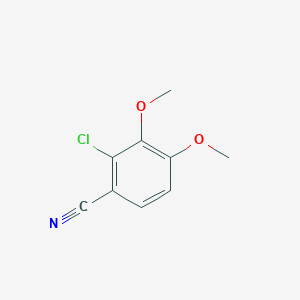
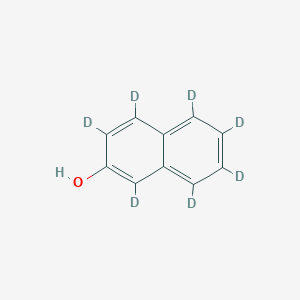
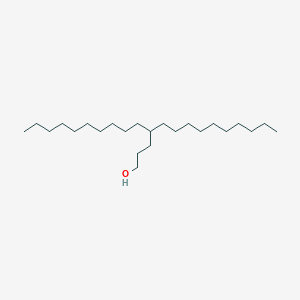
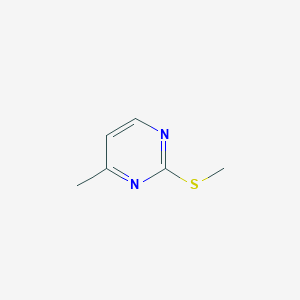
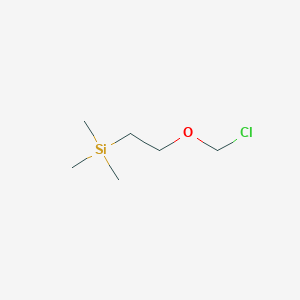
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
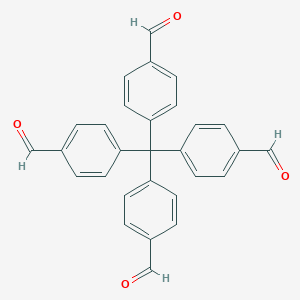
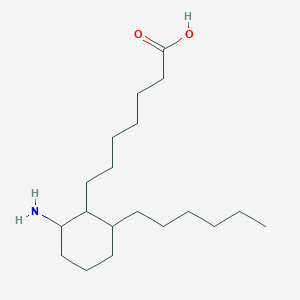


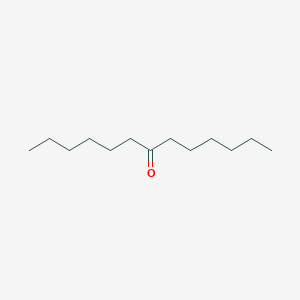
![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)

